molecular formula C11H12N2S2 B5576500 methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate

methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate

Cat. No.: B5576500
M. Wt: 236.4 g/mol
InChI Key: ALTCRDXORSAPCL-ZRDIBKRKSA-N
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Description

Methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate, also known as MTC, is a carbodithioate derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. MTC is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Structural and Chemical Properties

Methyl 2-(2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbodithioate and its derivatives have been studied for their unique structural and chemical properties. Research has revealed intricate details about their crystal structure, molecular electrostatic potential, and tautomerization processes. For instance, the crystal structure and molecular properties of similar compounds have been elucidated through X-ray crystallography, DFT calculations, and Hirshfeld surface analysis. These studies contribute to understanding the intermolecular interactions within the structural lattice, comparing XRD bond lengths and angles to DFT/B3LYP/6-311G(d,p) parameters, and exploring the thione ⇔ thiol tautomerization process. Such research is pivotal for grasping the compound's behavior in various conditions and potentially guides the design of new materials or drugs (Boshaala et al., 2021).

Biological Applications

The derivatives of this compound have been assessed for their biological activities, including their potential as anticancer and antimalarial agents. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action (Gomha et al., 2015; Mahapatra et al., 2013).

Pharmacological Properties

Explorations into the pharmacological properties of these compounds have highlighted their potential as α-blocking agents for treating hypertension. This indicates a promising avenue for developing new medications targeting cardiovascular diseases, showcasing the compound's versatile application potential in pharmacology (Abdel-Wahab et al., 2008).

Analytical and Environmental Applications

This compound derivatives have been utilized in designing fluorescent probes for measuring hydrazine in biological and environmental samples. These probes offer a novel approach for detecting and quantifying hydrazine, demonstrating the compound's utility beyond pharmacological applications and into environmental monitoring and safety assessments (Zhu et al., 2019).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage . For example, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

methyl N-[(E)-2,3-dihydroinden-1-ylideneamino]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-15-11(14)13-12-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3,(H,13,14)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTCRDXORSAPCL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=C1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=S)N/N=C/1\CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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